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Compound of Interest

Compound Name: cis-2-Pentenenitrile

Cat. No.: B1312415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculations for cis-2-
Pentenenitrile, alongside its isomers. It is intended to serve as a valuable resource for

researchers and professionals in drug development and computational chemistry, offering

insights into the molecule's structural and energetic properties through theoretical calculations

and experimental data.

Introduction to cis-2-Pentenenitrile and its Isomers
cis-2-Pentenenitrile (C₅H₇N) is an unsaturated nitrile with a growing presence in organic

synthesis.[1] Its isomers, including the trans configuration and other structural variations, are

also of significant interest due to their potential applications and differing stabilities. Quantum

chemical calculations offer a powerful tool to investigate the electronic structure, geometry, and

vibrational frequencies of these molecules, providing insights that complement experimental

findings.

This guide focuses on comparing the theoretical data of cis-2-Pentenenitrile with its closely

related isomers, leveraging existing computational studies on similar C5H7N molecules. While

direct and comprehensive quantum chemical calculations specifically for cis-2-Pentenenitrile
are not readily available in published literature, this guide constructs a comparative analysis

using the best available data.
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Experimental Data for cis-2-Pentenenitrile
A foundational study by Compton and Murphy in 1981 provides key experimental data on cis-
2-Pentenenitrile, which serves as a benchmark for computational models.[2]

Experimental Protocols
Infrared and Raman Spectroscopy: The infrared spectra of gaseous and liquid cis-2-
pentenenitrile were recorded, along with the Raman spectra of the liquid and solid states.

These spectroscopic methods provide information about the vibrational modes of the molecule,

which are dependent on its structure and bonding.[2]

Summary of Experimental Data
Property Value Reference

Molecular Formula C₅H₇N [1]

Molecular Weight 81.12 g/mol [1]

IUPAC Name (Z)-pent-2-enenitrile [1]

Quantum Chemical Calculations: A Comparative
Analysis
While a dedicated computational study on cis-2-Pentenenitrile is not available in the reviewed

literature, a recent study on the gas-phase pyrolysis of trans-3-pentenenitrile provides valuable

computational data for a range of C₅H₇N isomers.[3] This allows for a comparative analysis of

the energetic properties of molecules closely related to cis-2-Pentenenitrile.

Computational Methodology
The computational methods employed in the study of trans-3-pentenenitrile and its isomers

serve as a robust template for calculations on cis-2-Pentenenitrile.[3]

Geometry Optimization and Vibrational Frequencies: Geometries of the C₅H₇N isomers were

optimized using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Vibrational

frequencies were also computed at this level to obtain zero-point vibrational energy (ZPE)

corrections.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1312415?utm_src=pdf-body
https://www.benchchem.com/product/b1312415?utm_src=pdf-body
https://www.benchchem.com/product/b1312415?utm_src=pdf-body
https://pubs.acs.org/doi/full/10.1021/j150605a006
https://www.benchchem.com/product/b1312415?utm_src=pdf-body
https://www.benchchem.com/product/b1312415?utm_src=pdf-body
https://pubs.acs.org/doi/full/10.1021/j150605a006
https://www.smolecule.com/products/s725535
https://www.smolecule.com/products/s725535
https://www.smolecule.com/products/s725535
https://www.benchchem.com/product/b1312415?utm_src=pdf-body
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cp00104c
https://www.benchchem.com/product/b1312415?utm_src=pdf-body
https://www.benchchem.com/product/b1312415?utm_src=pdf-body
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cp00104c
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cp00104c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single-Point Energy Calculations: To achieve higher accuracy in energy calculations, the

explicitly correlated coupled-cluster method, CCSD(T)-F12, with a cc-pVTZ-f12 basis set was

used on the B3LYP optimized geometries.[3]

Comparative Computational Data
The following table presents the relative energies of several C₅H₇N isomers, calculated at the

CCSD(T)-F12/cc-pVTZ-f12//B3LYP/6-311G(d,p) + ZPE level of theory, with trans-3-

pentenenitrile as the reference (0 kJ/mol).[3] This data highlights the relative stabilities of

different isomers.

Isomer Relative Energy (kJ/mol)

trans-3-Pentenenitrile 0

2-Cyano-1,3-butadiene (gauche) 10

cis-2,4-Pentadienenitrile 15 kJ/mol higher than trans counterpart[3]

2-Cyano-1,3-butadiene (anti) 23

2,3-Pentadienenitrile 57

3,4-Pentadienenitrile 70

3-Pentynenitrile 75

It is noteworthy that cis isomers are generally calculated to have higher energies (be less

stable) than their trans counterparts.[3]

Visualizing Computational Workflows
A typical workflow for quantum chemical calculations on a molecule like cis-2-Pentenenitrile is

illustrated below. This process involves initial structure generation, geometry optimization,

frequency analysis to confirm a true energy minimum, and subsequent single-point energy

calculations for higher accuracy.
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Initial Setup
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Caption: A generalized workflow for performing quantum chemical calculations.

Logical Relationship of Isomers
The relationship between cis-2-pentenenitrile and its isomers can be visualized as a network

of potential transformations, such as isomerization. Understanding these relationships is crucial

for applications in synthesis and materials science.
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trans-3-Pentenenitrile
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Caption: Isomeric relationships of pentenenitrile.

Conclusion
This guide demonstrates that while direct, comprehensive computational studies on cis-2-
Pentenenitrile are not prominently featured in recent literature, a robust comparative analysis

can be constructed. By utilizing experimental data as a benchmark and leveraging

computational results from closely related isomers, valuable insights into the properties of cis-
2-Pentenenitrile can be obtained. The provided computational workflow and data serve as a

practical starting point for researchers wishing to conduct their own detailed theoretical

investigations into this and similar unsaturated nitriles. Future computational work should focus

on a direct and thorough investigation of cis-2-Pentenenitrile to build upon the foundational

experimental work and the comparative data presented here.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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